molecular formula C15H15FN2O2 B4873693 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine CAS No. 355816-83-0

2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine

Cat. No.: B4873693
CAS No.: 355816-83-0
M. Wt: 274.29 g/mol
InChI Key: RGOBPOMSYBEPJQ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine is an organic compound that features both a fluorophenyl group and a nitrobenzyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine typically involves a multi-step process:

    Nitration of Benzyl Chloride: The starting material, benzyl chloride, undergoes nitration to introduce a nitro group, forming 3-nitrobenzyl chloride.

    Fluorination of Phenyl Ethylamine: Separately, phenyl ethylamine is subjected to fluorination to introduce a fluorine atom at the para position, yielding 4-fluorophenyl ethylamine.

    Coupling Reaction: The final step involves a coupling reaction between 3-nitrobenzyl chloride and 4-fluorophenyl ethylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

    Coupling Reagents: Palladium catalysts, copper catalysts.

Major Products

    Reduction: 2-(4-aminophenyl)-N-(3-aminobenzyl)ethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.

    Pathways Involved: It can modulate pathways related to neurotransmission, potentially affecting the release or uptake of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-bromophenyl)-N-(3-nitrobenzyl)ethanamine: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications compared to its chloro and bromo analogs.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c16-14-6-4-12(5-7-14)8-9-17-11-13-2-1-3-15(10-13)18(19)20/h1-7,10,17H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOBPOMSYBEPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366325
Record name 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-83-0
Record name 2-(4-fluorophenyl)-N-(3-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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